4-Bromo-N'-(2-((5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetyl)benzohydrazide
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Overview
Description
4-Bromo-N’-(2-((5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetyl)benzohydrazide is a complex organic compound that features a bromine atom, a hydroxyphenyl group, a phenyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N’-(2-((5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetyl)benzohydrazide typically involves multiple steps. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Hydroxyphenyl and Phenyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Thioacetylation: The thioacetyl group is introduced through a reaction with thioacetic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N’-(2-((5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetyl)benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to modify the triazole ring or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group would yield quinones, while substitution of the bromine atom could yield a variety of substituted derivatives.
Scientific Research Applications
4-Bromo-N’-(2-((5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetyl)benzohydrazide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial and anticancer agent.
Material Science: The compound’s structural properties make it useful in the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 4-Bromo-N’-(2-((5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetyl)benzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N’-(4-hydroxyphenyl)benzohydrazide: This compound shares the hydroxyphenyl and bromine groups but lacks the triazole ring and thioacetyl group.
N-(4-bromophenyl)acetamide: This compound contains the bromophenyl group but lacks the hydroxyphenyl, triazole, and thioacetyl groups.
Uniqueness
4-Bromo-N’-(2-((5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetyl)benzohydrazide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C23H18BrN5O3S |
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Molecular Weight |
524.4 g/mol |
IUPAC Name |
4-bromo-N'-[2-[[5-(4-hydroxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]benzohydrazide |
InChI |
InChI=1S/C23H18BrN5O3S/c24-17-10-6-16(7-11-17)22(32)27-25-20(31)14-33-23-28-26-21(15-8-12-19(30)13-9-15)29(23)18-4-2-1-3-5-18/h1-13,30H,14H2,(H,25,31)(H,27,32) |
InChI Key |
FQXHMIYTLAJPKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NNC(=O)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)O |
Origin of Product |
United States |
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